molecular formula C13H13BrN2O2 B2634174 2-(2-bromophenoxy)-N-(1-cyanocyclopropyl)propanamide CAS No. 1355547-51-1

2-(2-bromophenoxy)-N-(1-cyanocyclopropyl)propanamide

Cat. No. B2634174
CAS RN: 1355547-51-1
M. Wt: 309.163
InChI Key: QCIBBPCZONNHQS-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-(1-cyanocyclopropyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly referred to as BCCP or BPP. BCCP has been widely used in scientific research due to its unique properties and potential therapeutic applications.

Mechanism of Action

The mechanism of action of BCCP is not fully understood. However, it has been proposed that BCCP exerts its effects by modulating the activity of certain proteins. BCCP has been shown to bind to the ATP-binding site of protein kinases, which are enzymes that play a crucial role in various biological processes. By binding to protein kinases, BCCP may inhibit their activity and thereby modulate various cellular processes.
Biochemical and Physiological Effects:
BCCP has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain protein kinases, which play a crucial role in various biological processes such as cell division, cell growth, and cell differentiation. BCCP has also been found to have anti-inflammatory and analgesic properties. Furthermore, BCCP has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

BCCP has several advantages for lab experiments. It is a potent inhibitor of protein kinases, which makes it a valuable tool for studying the role of these enzymes in various biological processes. BCCP is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are some limitations to the use of BCCP in lab experiments. BCCP has poor solubility in water, which can make it difficult to work with. Furthermore, BCCP has been found to have some cytotoxic effects, which can limit its use in certain experiments.

Future Directions

For the use of BCCP in scientific research include the development of BCCP analogs, the use of BCCP as a tool for studying protein kinases, and the potential therapeutic applications of BCCP in cancer and inflammatory diseases.

Synthesis Methods

BCCP can be synthesized using a multistep process. The first step involves the reaction of 2-bromophenol with potassium carbonate in dimethylformamide to form 2-bromophenoxide. The second step involves the reaction of 2-bromophenoxide with N-(1-cyanocyclopropyl)propanamide in the presence of cesium carbonate to form BCCP.

Scientific Research Applications

BCCP has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties. BCCP has also been found to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, BCCP has been used as a tool to study the role of certain proteins in various biological processes.

properties

IUPAC Name

2-(2-bromophenoxy)-N-(1-cyanocyclopropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-9(12(17)16-13(8-15)6-7-13)18-11-5-3-2-4-10(11)14/h2-5,9H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIBBPCZONNHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CC1)C#N)OC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenoxy)-N-(1-cyanocyclopropyl)propanamide

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